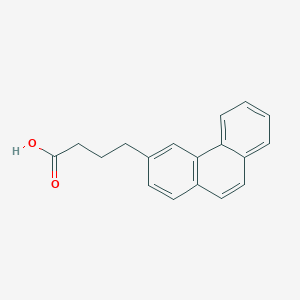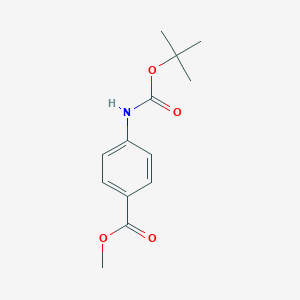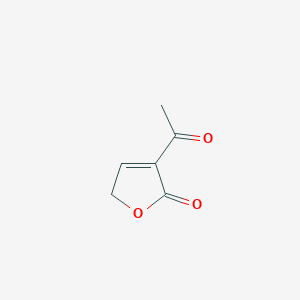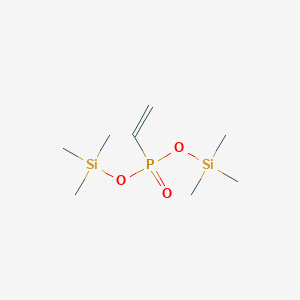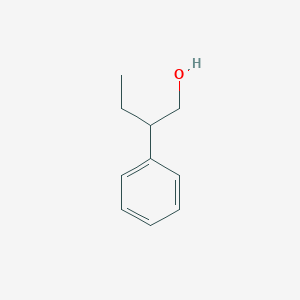
2-Phenyl-1-butanol
Übersicht
Beschreibung
2-Phenyl-1-butanol (2-PB) is a synthetic intermediate used in the production of various pharmaceuticals and other chemicals. It is a colorless liquid with a distinct sweet smell and a boiling point of 156°C. 2-PB is used as a precursor for many other compounds, including drugs, fragrances, and dyes. It is also used in the synthesis of various pharmaceuticals, including antibiotics and antifungals.
Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Properties
Molecular Dynamics : Studies have revealed the significance of high-pressure measurements in understanding the molecular dynamics of monohydroxy alcohols like 2-Phenyl-1-butanol. These alcohols exhibit unique behavior under varying pressure conditions, impacting their molecular dynamics and intermolecular bonding. For instance, this compound can be supercooled at ambient pressure but undergoes continuous crystallization when pressure is applied (Kołodziej et al., 2020).
Intermolecular Interactions : Research into the structural static and dynamical parameters of alcohols like this compound has shown a correlation between their chemical structure, intermolecular order, and dynamic properties. This includes the nature of dielectric response function, variation in glass transition temperature, and the Kirkwood factor (Jurkiewicz et al., 2020).
Local Structure and Dynamics : Investigations into the local structure and molecular dynamics of phenyl substituted butanol isomers have demonstrated that these molecules exhibit differences in medium- and short-range order, strength of H-bonds, and distribution of interactions. The presence of the phenyl moiety influences these properties significantly (Hachuła et al., 2021).
Chemical Synthesis
- Synthesis Methods : The synthesis of 4-phenyl-1-butanol, a closely related compound, has been achieved through methods that avoid poisonous reagents and utilize more commercially viable processes. This underscores the importance of developing efficient synthesis routes for related compounds like this compound (Tao, 2005).
Hydrogen Bonding and Molecular Geometry
Hydrogen Bonding Patterns : Studies on the hydrogen bonding patterns of 1-phenyl alcohols, including 1-phenyl-1-butanol, have shown that the molecular architecture significantly affects the size and arrangement of H-bonded structures. This is relevant to understanding the behavior of related compounds like this compound (Nowok et al., 2021).
Steric Hindrance and Self-Organization : The phenyl ring in alcohols like this compound has been shown to exert a strong effect on self-organization of molecules, impacting the size and concentration of H-bonded clusters. This illustrates the significant role of aromaticity in molecular behavior (Nowok et al., 2021).
Wirkmechanismus
Target of Action
It’s known that alcohols like 2-phenylbutan-1-ol often interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
It’s known that alcohols can interact with their targets through various mechanisms, such as altering membrane fluidity or modulating enzyme activity .
Biochemical Pathways
Alcohols are known to influence a variety of biochemical pathways, often depending on their specific structure and the biological context .
Pharmacokinetics
They are typically metabolized by enzymes such as alcohol dehydrogenases and can be excreted in the urine .
Result of Action
Alcohols can have a variety of effects at the molecular and cellular level, often depending on their specific structure and the biological context .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
They can act as weak acids, undergo oxidation to form carbonyl compounds, and participate in dehydration reactions .
Cellular Effects
Alcohols can influence cell function in various ways, such as affecting cell membrane fluidity and disrupting cellular metabolism .
Molecular Mechanism
One possible reaction involving this compound is its dehydration with concentrated sulfuric acid at high temperature, following an E1 mechanism .
Transport and Distribution
The transport of alcohols across cell membranes can occur through passive diffusion .
Subcellular Localization
The localization of a compound within a cell can affect its activity and function .
Eigenschaften
IUPAC Name |
2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHNBMQCHKKDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034023 | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2035-94-1, 89104-46-1 | |
| Record name | β-Ethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutane-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutane-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to obtain 2-Phenyl-1-butanol?
A1: Two efficient synthetic routes have been reported []:
Q2: Can this compound be obtained in an optically active form?
A2: Yes. Research shows that the alkylation of benzene with (+)-1,2-epoxybutane in the presence of Lewis acids like aluminum chloride or stannic chloride yields a mixture of optically active this compound and 3-phenyl-1-butanol [, ]. The reaction proceeds via an asymmetric induction mechanism, with the choice of Lewis acid and reaction temperature influencing the optical yield of the products.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: The synthesized this compound has been characterized using ¹H-NMR and ESI-MS techniques []. While this information confirms the structure, further spectroscopic data, like ¹³C-NMR and IR, might be available in other studies for a more complete characterization.
Q4: Has this compound been studied for its vibrational dynamics?
A4: Yes, this compound, along with other single-phenyl-ring alcohols, has been investigated for its vibrational dynamics in various thermodynamic phases, including the glassy and supercooled liquid states []. These studies highlight the role of hydrogen bonding in the intermolecular interactions of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



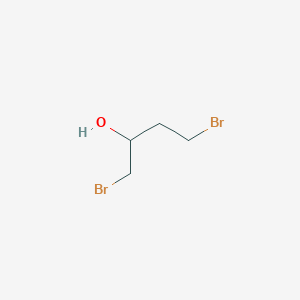

![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
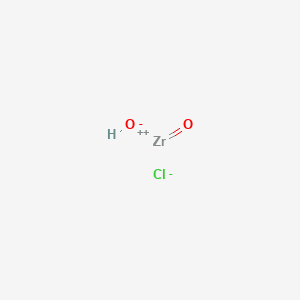
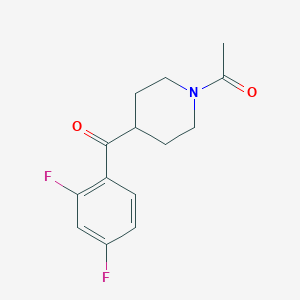

![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
